molecular formula C9H6BrClN2 B8302897 2-Bromo-6-chloro-3-methylquinoxaline

2-Bromo-6-chloro-3-methylquinoxaline

Cat. No.: B8302897
M. Wt: 257.51 g/mol
InChI Key: HXZUKQKEISQDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-3-methylquinoxaline is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

2-bromo-6-chloro-3-methylquinoxaline

InChI

InChI=1S/C9H6BrClN2/c1-5-9(10)13-7-3-2-6(11)4-8(7)12-5/h2-4H,1H3

InChI Key

HXZUKQKEISQDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one (300 mg, 771 μmol, Eq: 1.00) was stirred neat in phosphoryl tribromide (1.6 g, 5.58 mmol, Eq: 7.24). N,N-Dimethylformamide (1 drop) (771 μmol, Eq: 1.00) was added and the mixture was stirred at 105° C. for 1.5 h. The mixture was added to ice water and neutralized with aqueous 25% ammonium hydroxide. The precipitated solid was filtered and dried under high vacuum followed by preparative HPLC to give 3-Bromo-6-chloro-2-methyl-quinoxaline with 2-bromo-6-chloro-3-methyl-quinoxaline (40 mg, 10.1%) as a light brown solid. MS: m/z=195.03 (M+H+)
Name
6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
771 μmol
Type
catalyst
Reaction Step Three

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